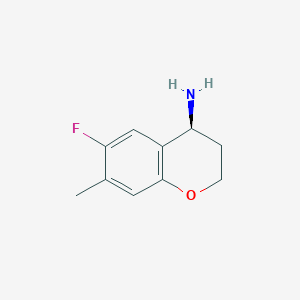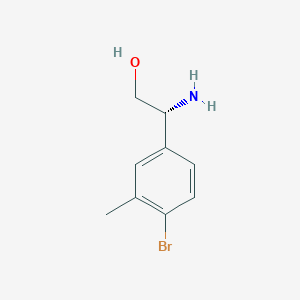
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine is an organic compound with a unique structure that includes a phenyl ring substituted with two methoxy groups and an amine group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Propenyl Chain: The aldehyde group is converted to a propenyl chain through a Wittig reaction, using a suitable phosphonium ylide.
Amine Introduction: The resulting propenyl compound is then subjected to reductive amination to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the propenyl chain to a saturated chain.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include saturated amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine
- (1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-ol
- (1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-thiol
Uniqueness
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propenyl chain. This structure confers distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |
InChI Key |
MVIKVJLUUGEIHF-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C=C)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


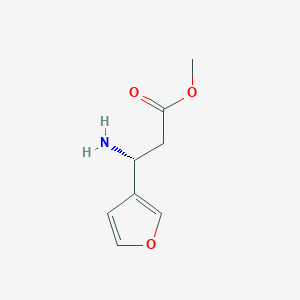

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)
![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
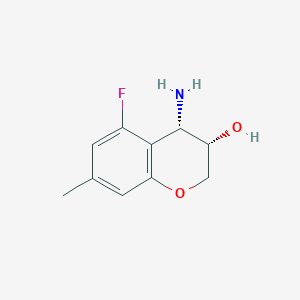
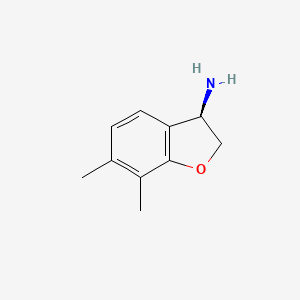
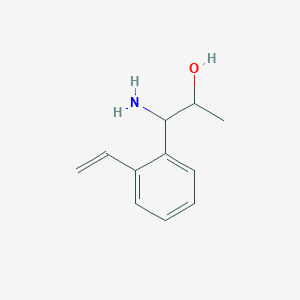
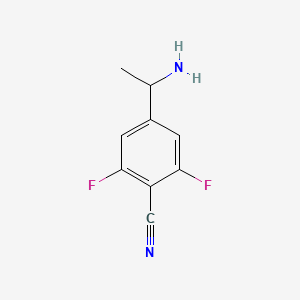
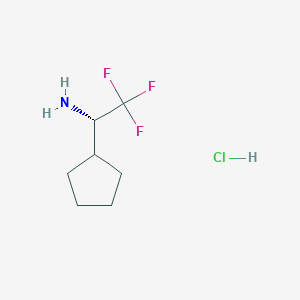
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
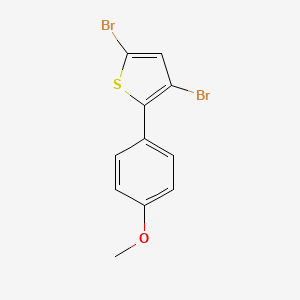
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
